molecular formula C17H15N3O2S B11366466 3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11366466
M. Wt: 325.4 g/mol
InChI Key: PFHQEECXUXBHQE-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methylphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

3-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15-18-17(23-20-15)19-16(21)13-4-3-5-14(10-13)22-2/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

PFHQEECXUXBHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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